![molecular formula C16H13N5O2 B5379932 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)
2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which could be useful in the development of new cancer treatments. Additionally, this compound has been shown to bind to G protein-coupled receptors, which could be useful in the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are not fully understood. However, this compound has been shown to inhibit the activity of certain kinases, which could have an effect on cellular signaling pathways. Additionally, this compound has been shown to bind to G protein-coupled receptors, which could have an effect on various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential as a kinase inhibitor. This could be useful in the development of new cancer treatments. Additionally, this compound has potential as a fluorescent probe for imaging cellular structures. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One direction could be to further study its potential as a kinase inhibitor and its potential use in the development of new cancer treatments. Another direction could be to further study its potential as a fluorescent probe for imaging cellular structures. Additionally, further research could be done on its potential as a ligand for G protein-coupled receptors and its potential use in the development of new drugs that target these receptors. Finally, research could be done to improve the solubility of this compound in water to make it more useful in lab experiments.
Synthesis Methods
The synthesis of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been reported in the literature through various methods. One of the most common methods involves the reaction of 2-aminopyridine, phenylacetylene, and 1,3-dibromo-2-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminopyridine, phenylacetylene, and 1,3-dichloro-2-propanol in the presence of a base such as sodium hydride. Both of these methods result in the formation of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in moderate to good yields.
Scientific Research Applications
2-(Methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has potential applications in scientific research. This compound has been studied for its potential as a kinase inhibitor, which could be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging cellular structures. It has also been studied for its potential as a ligand for G protein-coupled receptors.
properties
IUPAC Name |
4-(methoxymethyl)-11-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-23-10-14-18-16-17-9-12-13(21(16)19-14)7-8-20(15(12)22)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOHGWMVFSKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

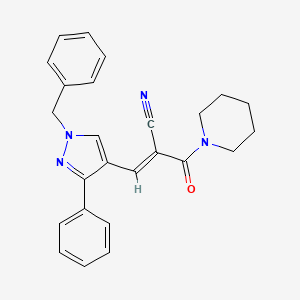
![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5379863.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)
![3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)
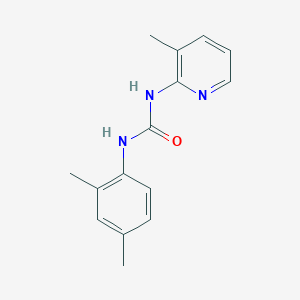
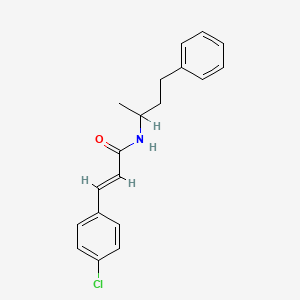
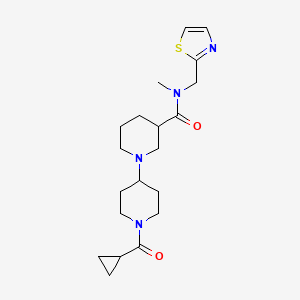
![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)
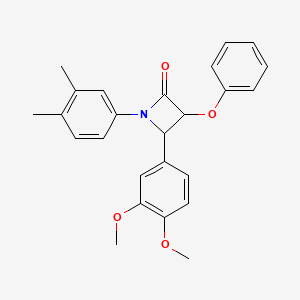

![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)
